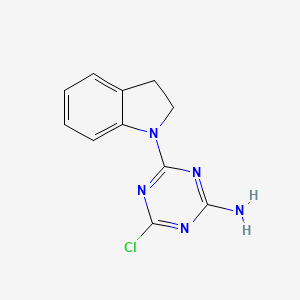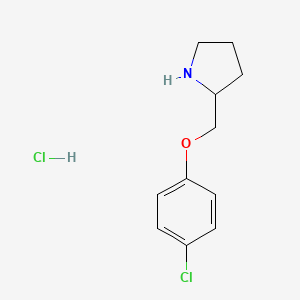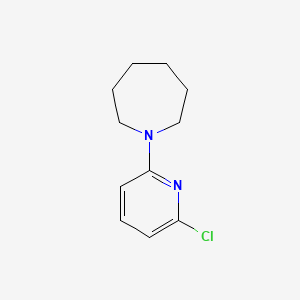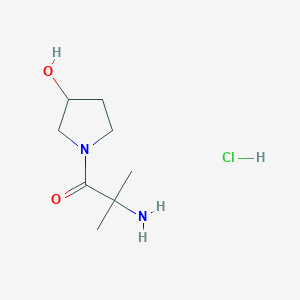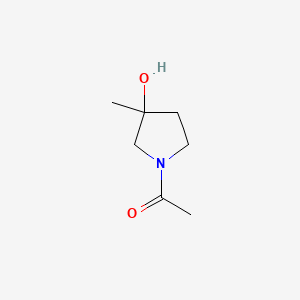
4-(3-Chlorphenyl)-5-methylpyrimidin-2-amin
Übersicht
Beschreibung
4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine (4-CPMPA) is a pyrimidine derivative that has been studied extensively due to its potential applications in various scientific research areas. It is a colorless crystalline solid that is insoluble in water and soluble in organic solvents. As a pyrimidine derivative, 4-CPMPA has a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antiepileptikum-Kandidat
Die Verbindung wurde auf ihr Potenzial als Antiepileptikum-Kandidat untersucht . Die chronische Verabreichung eines Derivats dieser Verbindung, 5-(3-Chlorphenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazol-3-Thion (TP-315), hat vielversprechende Ergebnisse bei lebenden Organismen gezeigt . Die Verbindung wirkt auf spannungsgesteuerte Natriumkanäle und zeigt antikonvulsive Aktivität in maximalen elektroschockinduzierten Krampfanfällen (MES) und 6Hz-Tests bei Mäusen .
Neurodegenerative Erkrankungen
Die Verbindung hat potenzielle Anwendungen in der Behandlung neurodegenerativer Erkrankungen . Etwa 70 Millionen Menschen leiden an Epilepsie, einer chronischen neurodegenerativen Erkrankung. Trotz erheblicher Fortschritte in der Forschung an Antiepileptika leiden etwa 30 % der Patienten immer noch an medikamentenresistenter Epilepsie . Die Verbindung könnte möglicherweise einen neuen Weg für die Behandlung eröffnen.
Antibakterielle Aktivität
Ein Derivat der Verbindung, 2-{[4-(4-Bromphenyl)piperazin-1-yl)]methyl}-4-(3-chlorphenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion, hat eine vielversprechende antibakterielle Aktivität gezeigt . Diese neuartige Verbindung wird in guter Ausbeute über ein dreistufiges Protokoll erhalten .
Pharmakokinetische Modulation
Die Verbindung wurde verwendet, um die pharmakokinetischen Eigenschaften einer Arzneistoffsubstanz positiv zu modulieren . Die Einarbeitung dieses Heterocyclus in biologisch aktive Verbindungen kann durch eine Mannich-Reaktion erfolgen .
Behandlung von Parkinson- und Alzheimer-Krankheit
Die Verbindung hat potenzielle Anwendungen in der Behandlung der Parkinson- und Alzheimer-Krankheit . Der Piperazinring, ein Bestandteil der Verbindung, findet sich in potenziellen Behandlungen für diese Krankheiten .
Psychoaktive Substanzen
Die Verbindung wurde bei der Synthese von psychoaktiven Substanzen verwendet, die illegal für Freizeitaktivitäten verwendet werden . Der Piperazinring, ein Bestandteil der Verbindung, findet sich in diesen Substanzen .
Wirkmechanismus
4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine acts as an agonist at G-protein coupled receptors, which are involved in signal transduction pathways. When 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine binds to these receptors, it triggers a cascade of biochemical events that result in the activation of various downstream signaling pathways.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to activate various signaling pathways, including the cAMP-dependent pathway, the cGMP-dependent pathway, and the MAPK pathway. Additionally, it has been shown to regulate the release of various neurotransmitters, including serotonin, norepinephrine, and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine in lab experiments is that it is relatively easy to synthesize. Additionally, it is highly soluble in organic solvents, which makes it easy to handle in the laboratory. However, one of the limitations of using 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine in lab experiments is that it is relatively unstable and has a short half-life.
Zukünftige Richtungen
Future research on 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine could focus on its potential applications in the development of new drugs and therapies. Additionally, further research could focus on its effects on various physiological processes, such as appetite, sleep, and mood. Additionally, further research could focus on its potential applications in the treatment of various diseases and disorders, such as depression, anxiety, and addiction. Finally, further research could focus on its potential applications in the development of new diagnostic tools and treatments for cancer.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-5-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-6-14-11(13)15-10(7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYHMPSBBVSJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699140 | |
| Record name | 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874814-28-5 | |
| Record name | 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



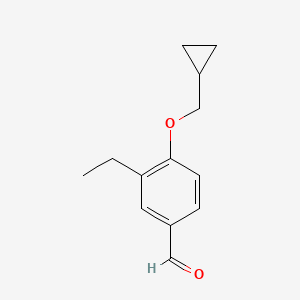
![4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1452332.png)
